3-Phenyllactyl-leucyl-arginyl-asparaginamide
Overview
Description
3-Phenyllactyl-leucyl-arginyl-asparaginamide is a peptide compound with the chemical formula C25H40N8O6 . It is also referred to as L-b-Phenyllactoyl-Leu-Arg-Asn-NH2 . The compound’s molecular weight is approximately 548.65 g/mol .
Molecular Structure Analysis
These residues are connected via peptide bonds, forming a linear chain. The α-hydroxybenzenepropanoyl group is also part of the structure .
Scientific Research Applications
Neuropeptide Discovery in Sea Anemones
A significant application of 3-Phenyllactyl-leucyl-arginyl-asparaginamide, identified as Antho-RNamide, was discovered in sea anemones. This peptide, which includes a unique L-3-phenyllactyl group, was found to be localized in the neurons of sea anemones. This discovery highlighted the novelty of the L-3-phenyllactyl group in neuropeptides and suggested its role in increasing the stability of the peptide after neuronal release. This has implications for understanding neuronal processes and could lead to insights into neuronal function and stability in other organisms (Grimmelikhuijzen et al., 1990).
Therapeutic Enzyme Asparaginase and Immune Response
While not directly involving this compound, studies on asparaginase, an enzyme related to the asparagine component of the compound, have been conducted. Asparaginase is a therapeutic enzyme used in leukemia and lymphoma treatments, and research has found a genetic component related to asparaginase-induced immune responses. This finding has implications for understanding and potentially improving treatments for these cancers (Fernandez et al., 2014).
Potential in Anticancer Agent Development
The enzyme L-asparaginase, which acts on asparagine, has been explored for its potential as an anticancer agent. This enzyme hydrolyzes extracellular L-asparagine, leading to the death of lymphoblastic cells. Research in this area focuses on finding less toxic alternatives and understanding the mechanism of action, which is relevant for considering this compound in a broader context of cancer research (Shrivastava et al., 2016).
Enzyme Confinement in Nanomaterials
Recent strategies in enzyme confinement, particularly involving L-asparaginase, highlight potential advancements in the therapeutic and pharmaceutical fields. The confinement of enzymes like L-asparaginase in nanomaterials improves properties like specificity and thermal stability, which are crucial for medical applications. These advancements could provide insights into the potential applications of this compound in nanomedicine (Nunes et al., 2020).
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O6/c1-14(2)11-18(33-24(39)19(34)12-15-7-4-3-5-8-15)23(38)31-16(9-6-10-30-25(28)29)22(37)32-17(21(27)36)13-20(26)35/h3-5,7-8,14,16-19,34H,6,9-13H2,1-2H3,(H2,26,35)(H2,27,36)(H,31,38)(H,32,37)(H,33,39)(H4,28,29,30)/t16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBCPCFOGODDDM-VJANTYMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926429 | |
Record name | 2-{[5-Carbamimidamido-2-({2-[(1,2-dihydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypentylidene]amino}butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129536-35-2 | |
Record name | 3-Phenyllactyl-leucyl-arginyl-asparaginamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129536352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[5-Carbamimidamido-2-({2-[(1,2-dihydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypentylidene]amino}butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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